molecular formula C9H13N3S B2969831 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine CAS No. 1851672-54-2

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine

Cat. No.: B2969831
CAS No.: 1851672-54-2
M. Wt: 195.28
InChI Key: PFDFMCADZGEJQC-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a heterocyclic compound featuring a piperidine core substituted with a methylidene group at position 3 and a 3-methyl-1,2,4-thiadiazole moiety at position 1. The methylidene group introduces rigidity and influences electronic properties, which may modulate reactivity or binding interactions. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

3-methyl-5-(3-methylidenepiperidin-1-yl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-10-8(2)11-13-9/h1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDFMCADZGEJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents under controlled conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiadiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs share the 3-methyl-1,2,4-thiadiazol-5-yl substituent but differ in their core scaffolds and substituents:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine Piperidine 3-methylidene, 3-methyl-thiadiazole C₉H₁₂N₃S* 194.28 g/mol*
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane Diazepane (7-membered ring) Thiadiazole at position 1 C₇H₁₂N₄S 192.26 g/mol
2-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,3-benzoxazole Piperazine-Benzoxazole Thiadiazole-linked piperazine, benzoxazole C₁₄H₁₅N₅OS 301.37 g/mol
{2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol Cyclopentane Amino-thiadiazole, hydroxymethyl C₉H₁₄N₄OS 226.30 g/mol

Note: Molecular formula and weight for the target compound are inferred based on structural analysis due to absence of explicit data in evidence.

Key Observations:
  • Ring Size Flexibility : The piperidine core (6-membered) in the target compound may offer different conformational dynamics compared to diazepane (7-membered) or piperazine (6-membered with two nitrogens) .
  • Substituent Effects: The methylidene group in the target compound likely reduces polarity compared to amino or hydroxymethyl groups in analogs .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be drawn from analogs:

Property Target Compound* 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane 2-[4-(3-Methyl-thiadiazol-5-yl)piperazin-1-yl]-benzoxazole
Polarity Moderate (methylidene) High (amine group) High (benzoxazole, piperazine)
Hydrogen Bond Acceptors 3 (N, S in thiadiazole) 4 (N in diazepane + thiadiazole) 6 (N, O in benzoxazole, piperazine)
Molecular Weight ~194 g/mol 192.26 g/mol 301.37 g/mol

*Inferred properties based on structural features.

Biological Activity

The compound 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in relation to anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure and Properties

This compound features a thiadiazole ring fused with a piperidine structure. The unique electronic properties of the thiadiazole moiety contribute to its interaction with biological targets. The sulfur atom enhances lipid solubility and membrane permeability, facilitating cellular uptake.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant growth inhibition against various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values ranging from 0.28 to 10 µg/mL against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanism of Action : Thiadiazole derivatives may exert their anticancer effects through multiple mechanisms:
    • Inhibition of DNA and RNA synthesis.
    • Targeting key kinases involved in tumorigenesis.
    • Inducing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties against a range of pathogens. A study reported that some synthesized compounds displayed notable antibacterial and antifungal activities .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been evaluated for their anti-inflammatory and analgesic properties. Some compounds exhibited significant inhibition of inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study synthesized several derivatives of 1,3,4-thiadiazole and evaluated their efficacy against the MCF-7 cell line. The most potent compound showed an IC50 value of 0.28 µg/mL, indicating strong cytotoxic activity . Molecular docking studies suggested that these compounds interact effectively with tubulin, disrupting microtubule dynamics essential for cancer cell proliferation.

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiadiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting their potential as new antimicrobial agents .

Data Summary Table

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)0.28 µg/mL
AnticancerA549 (Lung Cancer)0.52 µg/mL
AntimicrobialVarious BacteriaSignificant Inhibition
Anti-inflammatoryIn vitro ModelsNotable Activity

Q & A

Q. What are the established synthetic routes for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine, and how do reaction conditions influence yield?

The compound can be synthesized via heterocyclic condensation reactions. A common approach involves refluxing rhodanine derivatives with heterocyclic aldehydes in the presence of piperidine as a catalyst (e.g., ethanol solvent, 4–6 h reflux) . Alternative methods use THF as a solvent with extended reflux times (7–24 h) and morpholine/piperidine as bases to form thiazol-4-one intermediates, followed by isolation via vacuum filtration . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to ethanol.
  • Catalyst loading : Piperidine (0.01 equiv.) is critical for facilitating Knoevenagel condensation .
  • Reaction time : Longer durations (e.g., 24 h in THF) improve conversion but risk side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Routine characterization involves:

  • NMR spectroscopy : To confirm the presence of the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and thiadiazole ring protons (δ ~8.0–9.0 ppm) .
  • Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.
  • X-ray crystallography : Resolves stereochemical ambiguities in the piperidine and thiadiazole moieties .
  • HPLC-PDA : Purity assessment (>95% recommended for biological assays) .

Q. What preliminary biological screening data exist for this compound, and how should researchers design follow-up assays?

While direct data on this compound are limited, structurally related 1,2,4-thiadiazoles exhibit antimicrobial and enzyme-inhibitory properties . For follow-up:

  • Dose-response assays : Test across 0.1–100 µM ranges to establish IC50 values.
  • Target-specific assays : Prioritize kinases or microbial efflux pumps based on structural analogs .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic methodologies reported for analogous 1,2,4-thiadiazole derivatives?

Discrepancies in solvent systems (e.g., ethanol vs. THF) or catalyst ratios may arise from differing electronic effects in precursor aldehydes. To address this:

  • Computational modeling : Use DFT calculations to compare transition-state energies in varying solvents .
  • DoE (Design of Experiments) : Systematically vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
  • Mechanistic studies : Probe intermediates via in-situ IR or LC-MS to track side reactions .

Q. What strategies are recommended for optimizing reaction scalability while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous reactors minimize decomposition of heat-sensitive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2–4 h) while preserving yield .
  • Chiral auxiliaries : Introduce temporary directing groups to control piperidine ring conformation during cyclization .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Molecular docking : Screen virtual libraries against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize syntheses .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl on thiadiazole) with bioactivity data .
  • MD simulations : Assess compound stability in lipid bilayers for membrane-targeting applications .

Q. What are the key challenges in elucidating the metabolic pathways of this compound, and how can they be addressed?

  • Radiolabeling : Incorporate ¹⁴C at the methylidene group to track degradation in hepatic microsome assays .
  • Metabolite ID : Use UPLC-QTOF-MS/MS to detect phase I/II metabolites in vitro .
  • Enzyme inhibition studies : Test against CYP450 isoforms to predict drug-drug interactions .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis Optimization DoE with solvent polarity and catalyst screening
Structural Analysis XRD for stereochemistry; HRMS for fragmentation patterns
Bioactivity Profiling Target-specific assays guided by QSAR modeling
Data Reproducibility Adhere to CRDC standards for reaction documentation

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